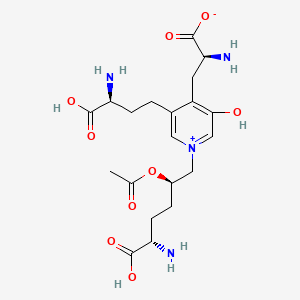

Acetoxy-Lysylpyridinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetoxy-Lysylpyridinoline: is a derivative of pyridinoline, a fluorescent cross-linking compound of collagen fibers. It is known for its role in the structural integrity of collagen and elastin, which are essential components of connective tissues. The compound is characterized by its molecular formula C20H30N4O9 and a molecular weight of 470.4736 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Acetoxy-Lysylpyridinoline typically involves the acetylation of lysylpyridinoline. The process begins with the isolation of lysylpyridinoline from collagen-rich tissues, followed by its reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pH conditions to ensure the selective acetylation of the lysyl residues.

Industrial Production Methods: Industrial production of this compound involves large-scale acetylation processes using high-purity reagents and advanced purification techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: Acetoxy-Lysylpyridinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Hydroxylated derivatives of this compound.

Reduction: Lysylpyridinoline with a hydroxyl group replacing the acetoxy group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Acetoxy-Lysylpyridinoline has the molecular formula C20H30N4O9 and a molecular weight of approximately 470.47g/mol. The compound features an acetoxy group that enhances the stability of collagen matrices by forming covalent bonds with lysyl residues, which are critical for maintaining the structural integrity of collagen fibers. This cross-linking is catalyzed by enzymes such as lysyl oxidase, facilitating the formation of stable collagen networks.

Fluorescent Properties : The compound's fluorescent characteristics allow it to be used as a marker for tracking collagen synthesis and degradation in biological systems, making it particularly useful in research focused on tissue engineering and regenerative medicine.

Chemistry

- Fluorescent Marker : this compound serves as a fluorescent marker for studying collagen cross-linking and degradation processes. This application is crucial for understanding the dynamics of collagen in various biological contexts.

Biology

- Connective Tissue Studies : Researchers utilize this compound to investigate the structural integrity and aging processes of connective tissues. It aids in elucidating how collagen cross-links change with age or disease.

Medicine

- Biomarker for Diseases : this compound is being explored as a biomarker for bone and cartilage diseases, such as osteoporosis and arthritis. Its levels can reflect changes in collagen metabolism associated with these conditions.

- Diagnostic Tool : The measurement of urinary excretion levels of related compounds (e.g., hydroxylysylpyridinoline) has been shown to be a promising method for monitoring bone resorption, providing insights into metabolic bone diseases .

Industry

- Tissue Engineering : The compound is used in developing collagen-based biomaterials that can mimic natural tissues. Its ability to enhance the mechanical properties and stability of these materials makes it valuable in regenerative medicine applications.

Case Studies

- Bone Resorption Monitoring : A study analyzed urinary excretion levels of hydroxylysylpyridinoline and lysylpyridinoline in healthy subjects across different age groups, demonstrating their potential as biomarkers for assessing bone health . Results indicated significant variations in levels correlating with age, providing a basis for further research into metabolic bone diseases.

- Collagen Cross-Linking Research : In studies focusing on tissue engineering, this compound was used to develop scaffolds that mimic natural extracellular matrices. These scaffolds exhibited improved mechanical properties and biocompatibility, highlighting the compound's utility in regenerative medicine .

Mécanisme D'action

The mechanism of action of Acetoxy-Lysylpyridinoline involves its role in the cross-linking of collagen fibers. The acetoxy group enhances the stability of the collagen matrix by forming covalent bonds with lysyl residues. This cross-linking process is catalyzed by enzymes such as lysyl oxidase, which facilitates the formation of stable collagen networks. The compound’s fluorescent properties also make it useful for tracking collagen synthesis and degradation in biological systems .

Comparaison Avec Des Composés Similaires

Hydroxylysylpyridinoline: Another collagen cross-linking compound with similar structural properties but lacks the acetoxy group.

Deoxypyridinoline: A derivative of pyridinoline that is also involved in collagen cross-linking but has different functional groups.

Uniqueness: Acetoxy-Lysylpyridinoline is unique due to its acetoxy group, which enhances its stability and fluorescent properties. This makes it particularly useful for applications requiring high sensitivity and specificity in detecting collagen cross-links .

Activité Biologique

Acetoxy-Lysylpyridinoline (ALP) is a derivative of pyridinoline, a fluorescent cross-linking compound found in collagen fibers. This compound has garnered attention due to its potential biological activities, particularly in the context of bone metabolism and cancer diagnostics. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in clinical settings, and relevant case studies.

This compound exhibits several biological activities primarily through its interaction with collagen and bone metabolism. It is hypothesized that ALP plays a role in:

- Collagen Cross-Linking : As a cross-linking agent, ALP enhances the structural integrity of collagen, which is vital for maintaining bone strength and elasticity.

- Bone Resorption Markers : ALP is released during bone degradation, making it a potential biomarker for assessing bone resorption in various pathological conditions, including metastatic bone disease.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Bone Metabolism | Acts as a marker for bone resorption; elevated levels indicate increased osteoclastic activity. |

| Cancer Diagnostics | Proposed as a marker for metastatic bone tumors, particularly in prostate cancer patients. |

| Collagen Stability | Enhances the mechanical properties of collagen matrices, potentially aiding in tissue engineering applications. |

Research Findings

Recent studies have highlighted the significance of this compound in various biological contexts:

- Bone Tumor Markers : A preliminary study indicated that both this compound and its parent compound, pyridinoline, could serve as biomarkers for metastatic bone tumors in prostate cancer patients. Elevated levels were detected in patients with confirmed metastases, suggesting its utility in clinical diagnostics .

- Collagen Cross-Linking Studies : Research has demonstrated that ALP effectively promotes cross-linking in collagen matrices, which may enhance their mechanical properties and stability. This characteristic is crucial for developing biomaterials used in regenerative medicine .

- Comparative Analysis with Other Markers : In comparative studies involving other known markers of bone turnover (e.g., deoxypyridinoline), this compound showed comparable sensitivity and specificity for detecting changes in bone metabolism .

Case Studies

Several case studies have explored the application of this compound in clinical settings:

- Prostate Cancer Monitoring : In a cohort study involving prostate cancer patients, researchers monitored levels of ALP alongside traditional markers like PSA (Prostate-Specific Antigen). The findings indicated that ALP provided additional prognostic information regarding bone metastasis .

- Osteoporosis Research : Another study evaluated the efficacy of ALP as a biomarker for osteoporosis progression. Patients receiving bisphosphonate therapy showed decreased levels of ALP over time, correlating with improved bone density outcomes .

Propriétés

IUPAC Name |

(2S)-3-[1-[(2R,5S)-2-acetyloxy-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-4-yl]-2-aminopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O9/c1-10(25)33-12(3-5-15(22)19(29)30)8-24-7-11(2-4-14(21)18(27)28)13(17(26)9-24)6-16(23)20(31)32/h7,9,12,14-16H,2-6,8,21-23H2,1H3,(H3-,26,27,28,29,30,31,32)/t12-,14+,15+,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKWIGZSPBRDLK-OEAJRASXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC(C(=O)O)N)C[N+]1=CC(=C(C(=C1)CCC(C(=O)O)N)CC(C(=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](CC[C@@H](C(=O)O)N)C[N+]1=CC(=C(C(=C1)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.